![molecular formula C13H11NO4S B1393429 1-Nitro-3-[(phenylsulfonyl)methyl]benzene CAS No. 34111-96-1](/img/structure/B1393429.png)

1-Nitro-3-[(phenylsulfonyl)methyl]benzene

Overview

Description

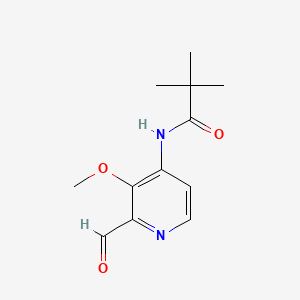

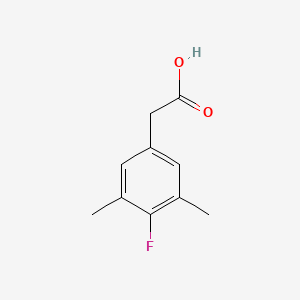

“1-Nitro-3-[(phenylsulfonyl)methyl]benzene” is an organic compound with the molecular formula C₁₃H₁₁NO₄S . It is a derivative of benzene, which is a type of aromatic hydrocarbon .

Synthesis Analysis

The synthesis of “this compound” involves a series of reactions. Initially, a mixture of 3-nitrobenzyl chloride, thiophenol, and potassium carbonate is refluxed in acetone for 16 hours. The product is then purified and used in the next reaction without further purification. The product is then combined with 30% hydrogen peroxide and concentrated acetic acid and refluxed for 24 hours .Molecular Structure Analysis

The molecular structure of “this compound” can be represented as C₁₃H₁₁NO₄S . The exact structure can be viewed using specific software or online databases .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of 3-nitrobenzyl chloride with thiophenol in the presence of potassium carbonate, followed by oxidation with hydrogen peroxide .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 163-164°C. Its IR, 1H-NMR, 13C-NMR, and GC-MS spectra have been reported .Scientific Research Applications

Reactivity and Derivatives Formation

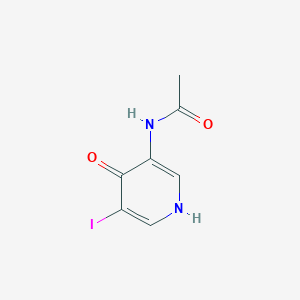

Nitroaldol Reaction and Diels-Alder Adducts : 1-Nitro-3-[(phenylsulfonyl)methyl]benzene shows complex reactivity, participating in nitroaldol reactions to produce dinitro-2,4-bis(phenylsulfonyl) compounds. Furthermore, it can undergo Diels-Alder reactions, forming typical adducts when exposed to dienes, demonstrating its utility in creating complex molecular structures (Wade et al., 2009).

Ring-Opening/Ring-Forming Protocols : The compound serves as a precursor in ring-opening/ring-forming protocols, leading to the synthesis of ring-fused aromatic and heteroaromatic derivatives. These derivatives are otherwise challenging to obtain through conventional methods, underscoring the compound’s significance in synthetic organic chemistry (Bianchi et al., 2003).

Synthesis of Benzothienoquinolines : this compound reacts with nitrobenzene derivatives to form benzothienoquinolines, a class of compounds with potential applications in materials science and pharmaceuticals (Nowacki & Wojciechowski, 2017).

Formation of N-Fused Pyrroles : The compound is instrumental in forming N-fused pyrroles, compounds of biological and synthetic interest. It facilitates this through a protocol involving ring opening, modification, and subsequent cyclization and aromatization steps (Bianchi et al., 2014).

Electrochemical Studies 5. Electrochemical Behavior : The compound is studied for its electrochemical properties, specifically the behavior of its radical anions. These studies are crucial for understanding the reactivity and potential applications of the compound in various electrochemical processes (Pilard et al., 2001).

Safety and Hazards

Mechanism of Action

Target of Action

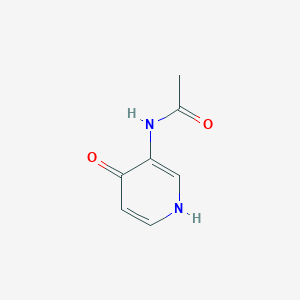

The primary target of 1-Nitro-3-[(phenylsulfonyl)methyl]benzene is the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and the metabolism of folate .

Mode of Action

This compound is a sulfone analogue of some previously reported sulfides . It is prepared by oxidizing the nitrosulfide with hydrogen peroxide in acetic acid . The compound interacts with its target, dihydrofolate reductase, and inhibits its activity

Biochemical Pathways

The inhibition of dihydrofolate reductase affects the folate metabolism pathway This can lead to a decrease in the synthesis of nucleotides, which are essential for DNA replication and repair

Result of Action

The inhibition of dihydrofolate reductase by this compound can lead to a decrease in the synthesis of nucleotides, affecting DNA replication and repair

properties

IUPAC Name |

1-(benzenesulfonylmethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c15-14(16)12-6-4-5-11(9-12)10-19(17,18)13-7-2-1-3-8-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONDKTIYNBGJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1393360.png)

![4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393364.png)

![Furo[3,2-b]pyridin-6-ol](/img/structure/B1393365.png)